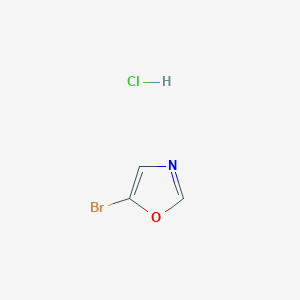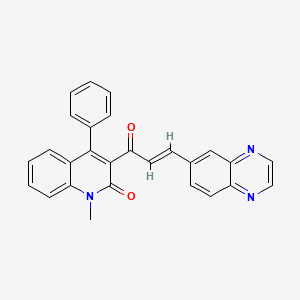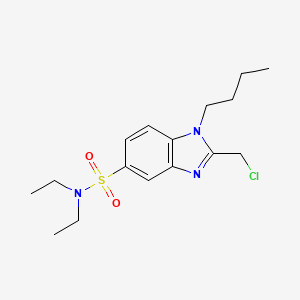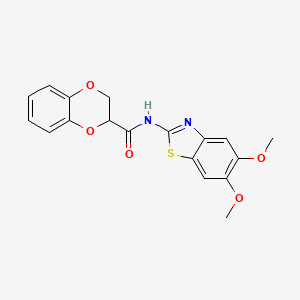
5-Bromo-1,3-oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-oxazole hydrochloride is a chemical compound with the linear formula C3H3BrClNO . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives, including 5-Bromo-1,3-oxazole hydrochloride, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethylisocyanides (TosMICs) and has been recognized as one of the most appropriate strategies for preparing oxazole-based medicinal compounds . Other methods include the use of palladium-catalyzed direct arylation and alkenylation of oxazoles .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-oxazole hydrochloride consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The average mass of the molecule is 147.958 Da, and the monoisotopic mass is 146.931976 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1,3-oxazole hydrochloride include a density of 1.8±0.1 g/cm3, a boiling point of 158.2±13.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 37.9±3.0 kJ/mol and a flash point of 49.5±19.8 °C .
Applications De Recherche Scientifique
Antibacterial Agents Development
- Oxazolidinones Enhancement: Research has focused on improving the safety profile and antibacterial spectrum of oxazolidinones, a class of antibacterial agents. The substitution of conventional acetamide functionality with 1,2,3-triazoles, some bearing bromo substituents, has led to compounds with good antibacterial properties and reduced activity against monoamine oxidase A, suggesting an improved safety profile (Reck et al., 2005).
Corrosion Inhibition
- Mild Steel Protection in Acidic Media: Triazole derivatives have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. For example, certain triazole compounds demonstrated very high inhibition efficiencies, offering potential applications in protecting metal surfaces from acidic corrosion (Lagrenée et al., 2002).
Antimicrobial and Antileishmanial Activities
- Synthesis and Characterization for Antimicrobial Use: Molecules containing heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized and evaluated for their antimicrobial activities. Such compounds have shown varying degrees of effectiveness against different bacterial species and high antileishmanial activity, indicating their potential as drug candidates after further in vivo studies (Ustabaş et al., 2020).
Synthesis of Biologically Active Molecules
- Highly Selective Arylation of Oxazole: Studies have developed palladium-catalyzed methods for direct arylation of oxazole with high regioselectivity, enabling the synthesis of biologically active molecules. This method provides an efficient pathway for creating diverse molecules with potential therapeutic applications (Strotman et al., 2010).
Orientations Futures
Oxazole-based molecules, including 5-Bromo-1,3-oxazole hydrochloride, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery program .
Propriétés
IUPAC Name |
5-bromo-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVRNDGVBWGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-oxazole hydrochloride | |
CAS RN |
1955557-64-8 |
Source


|
| Record name | 5-bromo-1,3-oxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)



![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645535.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)


![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)

![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)

